Cas no 83901-88-6 (Ethyl 4-(Cyanomethyl)benzoate)

Ethyl 4-(Cyanomethyl)benzoate structure
Ethyl 4-(Cyanomethyl)benzoate structure
Product Name:Ethyl 4-(Cyanomethyl)benzoate
N.o CAS:83901-88-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD14544840
CID:60628
PubChem ID:11989373
Update Time:2024-10-26

Ethyl 4-(Cyanomethyl)benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(Cyanomethyl)benzoic acid ethyl ester
    • p-Toluic acid, α-cyano-, ethyl ester (6CI)
    • p-Toluic acid, α-isocyano-, methyl ester (7CI)
    • Ethyl 4-(cyanomethyl)benzoate
    • IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • Benzoic acid, 4-(cyanomethyl)-, ethyl ester
    • 4-(cyano-methyl)-benzoic acid ethyl ester
    • Ethyl 4-cyanomethylbenzoate
    • SCHEMBL3967293
    • 4-cyanomethylbenzoic acid ethyl ester
    • 4-cyanomethyl benzoic acid ethyl ester
    • Ethyl4-(cyanomethyl)benzoate
    • 83901-88-6
    • MFCD14544840
    • AKOS015838695
    • NS-01732
    • DTXSID80475297
    • ethyl 4-cyanomethyl-benzoate
    • Ethyl 4-(Cyanomethyl)benzoate
    • MDL: MFCD14544840
    • Inchi: 1S/C11H11NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3
    • Chave InChI: IOZDJXZPSPNHRS-UHFFFAOYSA-N
    • SMILES: N#CCC1C=CC(C(OCC)=O)=CC=1

Propriedades Computadas

  • Massa Exacta: 189.078978594g/mol
  • Massa monoisotópica: 189.078978594g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 233
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 50.1Ų

Propriedades Experimentais

  • Densidade: 1.112
  • Ponto de ebulição: 325.971 °C at 760 mmHg
  • Ponto de Flash: 153.252 °C

Ethyl 4-(Cyanomethyl)benzoate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019097606-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$373.12 2023-08-31
TRC
E940170-10mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
10mg
$ 50.00 2022-06-05
TRC
E940170-50mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
50mg
$ 115.00 2022-06-05
TRC
E940170-100mg
Ethyl 4-(Cyanomethyl)benzoate
83901-88-6
100mg
$ 160.00 2022-06-05
Chemenu
CM157536-1g
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$408 2022-12-31
OTAVAchemicals
1519446-100MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
100MG
$64 2023-07-07
OTAVAchemicals
1519446-250MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
250MG
$91 2023-07-07
OTAVAchemicals
1519446-1000MG
ethyl 4-(cyanomethyl)benzoate
83901-88-6 95%
1g
$194 2023-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743400-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6 98%
1g
¥3449.00 2024-07-28
A2B Chem LLC
AC21979-1g
Ethyl 4-(cyanomethyl)benzoate
83901-88-6
1g
$1203.00 2024-04-19

Ethyl 4-(Cyanomethyl)benzoate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Zinc fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Phosphorane, tricyclohexyl[(dicyclohexylphosphino)(2,6-diethoxyphenyl)methylene]… Solvents: Dimethylformamide ,  Cyclopentyl methyl ether ;  1 h, rt
1.2 40 h, 60 °C
Referência
Computer-Driven Development of Ylide Functionalized Phosphines for Palladium-Catalyzed Hiyama Couplings
Goebel, Jonas F.; et al, Angewandte Chemie, 2023, 62(9),

Método de produção 2

Condições de reacção
1.1 Reagents: Zinc fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  8 h, 90 °C; 90 °C → rt
Referência
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles
Wu, Lingyun; et al, Journal of the American Chemical Society, 2005, 127(45), 15824-15832

Método de produção 3

Condições de reacção
1.1 Reagents: Zinc fluoride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  8 - 18 h, 90 °C
Referência
Trimethylsilylacetonitrile - First Update to document cited in CA149:223168
Watt, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Método de produção 4

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Pyridine Solvents: Benzene ;  24 h, reflux
Referência
Orientation and Dynamics of Chainlike Dipole Arrays: Donor-Acceptor-Substituted Oligophenylenevinylenes in a Polymer Matrix
Former, C.; et al, Macromolecules, 1999, 32(25), 8551-8559

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Referência
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene
1.2 -
1.3 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide
Referência
An unusual reaction of ethyl 4-(bromomethyl)benzoate with carbanions of substituted ethyl acetates
Anand, Ramesh C.; et al, Chemical Communications (Cambridge), 1999, (15), 1415-1416

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate ,  (1R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diethylphosphino)ferro… Solvents: Ethanol ;  20 h, 135 °C
Referência
An Efficient Catalyst for Pd-Catalyzed Carbonylation of Aryl Arenesulfonates
Cai, Chaoxian; et al, Organic Letters, 2006, 8(22), 5161-5164

Método de produção 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous chloride ,  N1-(2-Methyl-1-naphthalenyl)-N2-(2-pyridinylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 - 36 h, 80 °C
Referência
Assembly of α-(Hetero)aryl Nitriles via Copper-Catalyzed Coupling Reactions with (Hetero)aryl Chlorides and Bromides
Chen, Ying; et al, Angewandte Chemie, 2021, 60(13), 7082-7086

Método de produção 9

Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Referência
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Método de produção 10

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  5 min, rt
1.2 16 h, reflux
Referência
Overcoming inaccessibility of fluorinated imines - synthesis of functionalized amines from readily available fluoroacetamides
Czerwinski, Pawel J.; et al, Chemical Communications (Cambridge, 2019, 55(64), 9436-9439

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ;  30 min, rt; 1 h, rt
2.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Mesitylene ;  10 min, rt; 5 h, 140 °C
Referência
Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates
Shang, Rui; et al, Angewandte Chemie, 2011, 50(19), 4470-4474

Método de produção 12

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3 h, -78 °C; 16 h, 23 °C
1.2 16 h, 23 °C
2.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Referência
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Ethyl 4-(Cyanomethyl)benzoate Raw materials

Ethyl 4-(Cyanomethyl)benzoate Preparation Products

Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm